Cas no 13658-95-2 (1,3-Propanediamine, N,N-dimethyl-N'-phenyl-)
13658-95-2 structure
Product Name:1,3-Propanediamine, N,N-dimethyl-N'-phenyl-
CAS-nummer:13658-95-2
MF:C11H18N2
MW:178.274022579193
CID:1241287
PubChem ID:547517
Update Time:2025-04-20
1,3-Propanediamine, N,N-dimethyl-N'-phenyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,3-Propanediamine, N,N-dimethyl-N'-phenyl-
- N',N'-dimethyl-N-phenylpropane-1,3-diamine
- N-Phenyl-N',N'-dimethyl-1,3-propanediamine
- N,N-Dimethyl-N'-phenyl-1,3-propanediamine
- N,N-Dimethyl-N-phenyl-propane-1,3-diamine
- N,N-Dimethyl-N''-phenyl-propane-1,3-diamine
- KHICLGAAEQIDSH-UHFFFAOYSA-N
- 13658-95-2
- N-[.beta.-(N,N-Dimethylamino)propyl]aniline
- SCHEMBL2170344
- AKOS011860582
- N,N-Dimethyl-N'-phenyl-propane-1,3-diamine
- 3-Anilino-1-(dimethylamino)propane
- DTXSID90338203
- BDBM50016921
- CHEMBL139976
-
- Inchi: 1S/C11H18N2/c1-13(2)10-6-9-12-11-7-4-3-5-8-11/h3-5,7-8,12H,6,9-10H2,1-2H3
- InChI-sleutel: KHICLGAAEQIDSH-UHFFFAOYSA-N
- LACHT: N(C)(C)CCCNC1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 178.14714
- Monoisotopische massa: 178.146998583g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 5
- Complexiteit: 117
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2
- Topologisch pooloppervlak: 15.3Ų
Experimentele eigenschappen
- PSA: 15.27
1,3-Propanediamine, N,N-dimethyl-N'-phenyl- Gerelateerde literatuur
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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